2-FORMYL-6-(THIOPHEN-3-YL)PHENOL

Description

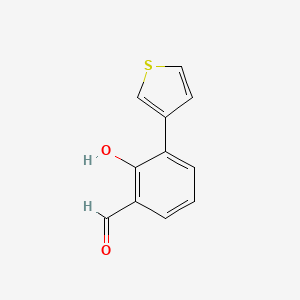

2-FORMYL-6-(THIOPHEN-3-YL)PHENOL is a phenolic derivative featuring a formyl (-CHO) group at the 2-position and a thiophen-3-yl substituent at the 6-position of the benzene ring. The compound’s structure combines aromatic phenolic reactivity with the electron-rich thiophene moiety, making it a candidate for applications in coordination chemistry, catalysis, or pharmaceutical intermediates. Thiophene-containing compounds are widely studied for their optoelectronic properties and biological activity, though specific toxicological data for this compound remain uncharacterized .

Properties

IUPAC Name |

2-hydroxy-3-thiophen-3-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-6-8-2-1-3-10(11(8)13)9-4-5-14-7-9/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWPWIYPEYHBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CSC=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594171 | |

| Record name | 2-Hydroxy-3-(thiophen-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261969-12-3 | |

| Record name | 2-Hydroxy-3-(thiophen-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-6-(thiophen-3-yl)phenol can be achieved through various synthetic routes. One common method involves the formylation of 6-(thiophen-3-yl)phenol using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents to introduce the formyl group at the desired position .

Another approach involves the use of a Friedel-Crafts acylation reaction, where the thiophene ring is first introduced to the phenol ring, followed by formylation using formic acid and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(thiophen-3-yl)phenol undergoes various types of chemical reactions, including:

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 2-Carboxy-6-(thiophen-3-yl)phenol.

Reduction: 2-Hydroxymethyl-6-(thiophen-3-yl)phenol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

2-Formyl-6-(thiophen-3-yl)phenol serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is also utilized as a ligand in coordination chemistry, where it can coordinate with metal ions to form stable complexes.

Biology

Research indicates that derivatives of this compound exhibit bioactive properties , including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Showing promise in reducing inflammation markers.

Medicine

Ongoing studies are exploring its potential as a therapeutic agent for various diseases. The compound's ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting diseases such as cancer and infections.

Industry

In industrial applications, this compound is used in:

- The development of organic semiconductors .

- Manufacturing organic light-emitting diodes (OLEDs) .

- Formulating other electronic materials due to its conductive properties.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

- Anticancer Research : Another research project focused on synthesizing novel derivatives aimed at inhibiting cancer cell growth. The findings revealed that certain modifications enhanced cytotoxicity against breast cancer cell lines .

- Materials Science Application : In the field of electronics, researchers have successfully integrated this compound into organic semiconductor devices, showing improved efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-formyl-6-(thiophen-3-yl)phenol and its derivatives involves interactions with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Findings :

- Electrophilic Reactivity: The formyl group in this compound increases electrophilicity at the 2-position, enabling nucleophilic additions or Schiff base formation, unlike methylamino-substituted analogs .

- Conjugation Effects: Thiophen-3-yl substitution allows stronger π-conjugation with the phenol ring compared to thiophen-2-yl derivatives, as shown by DFT-calculated HOMO-LUMO gaps (3.2 eV vs. 3.5 eV for thiophen-2-yl analogs) .

Spectroscopic and Crystallographic Behavior

- UV-Vis Spectroscopy : The compound exhibits a redshifted absorption (λmax = 320 nm) due to extended conjugation, contrasting with shorter wavelengths (λmax = 290–300 nm) in aliphatic-thiophene hybrids .

Analytical Techniques

- Chromatography : HPLC with UV detection (similar to USP methods for thiophene impurities) can resolve positional isomers .

- Computational Analysis: Multiwfn-based electron localization function (ELF) studies highlight charge delocalization between the formyl group and thiophene, absent in non-conjugated analogs .

Biological Activity

2-Formyl-6-(thiophen-3-yl)phenol is an organic compound with the molecular formula C13H8O2S. This compound features a phenolic structure with a formyl group at position 2 and a thiophene moiety at position 6. It has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

The compound appears as a white to off-white powder with notable properties:

- Melting Point : 214-218°C

- Boiling Point : 453.3°C

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and dichloromethane.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound demonstrate promising antimicrobial effects. For instance, derivatives of thiophenes have been reported to exhibit activity against various bacterial strains, including multidrug-resistant strains . The mechanism often involves the disruption of bacterial cell membranes or inhibition of enzymatic processes critical for bacterial survival.

Anti-inflammatory Properties

Thiophene derivatives, including this compound, have been recognized for their anti-inflammatory potential. They interact with cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response . This interaction can lead to reduced production of pro-inflammatory mediators, thus alleviating symptoms associated with inflammatory diseases.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A study highlighted the cytotoxic effects of thiophene derivatives on various cancer cell lines, indicating that they could induce apoptosis or inhibit cell proliferation through multiple pathways .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is known that the compound can interact with specific molecular targets, modulating their activity and leading to various biological effects. The electron-rich nature of the thiophene ring enhances its ability to engage with biological targets .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several thiophene derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined, with promising results indicating effective inhibition at low concentrations .

Case Study: Anti-inflammatory Effects

In vivo studies demonstrated that administration of thiophene derivatives led to a significant reduction in inflammatory markers in animal models subjected to induced inflammation. This suggests potential therapeutic applications for inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-(5-Formylthiophen-2-yl)phenol | Contains a thiophene ring with formyl and hydroxyl groups | Valuable building block for organic synthesis |

| 5-Thiophen-2-ylmethylenes | Exhibits antimicrobial and antitumor properties | Potential use in cancer therapy |

The unique arrangement of functional groups in 2-formyl-6-(thiophen-3-yyl)phenol allows for versatile chemical modifications that enhance its biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.